![molecular formula C8H11N3O3 B574997 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide CAS No. 181148-01-6](/img/structure/B574997.png)
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide
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Overview
Description
The compound “4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide” is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides . Maleimides are valuable synthons for organic synthesis due to the presence of an activated double bond and an imide group . They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The structure of this compound was confirmed by mass spectrometry and IR and 1H NMR spectroscopy .Chemical Reactions Analysis
The compound enters the aza-Michael reaction with secondary amines to form new types of 3-R2-dialkylamino-substituted succinimides .Scientific Research Applications
Bioconjugation and Protein Labeling
4-Maleimidobutyric acid serves as a versatile linker for the conjugation of biomolecules. Its maleimide group reacts specifically with thiol (sulfhydryl) groups on proteins, peptides, and other bioactive molecules. Researchers use it to attach fluorescent dyes, enzymes, or other tags to proteins for imaging, quantification, or purification purposes .
Mechanism of Action
Target of Action
4-Maleimidobutyric Acid Hydrazide is a compound that primarily targets proteins with thiol groups . It is used as a reagent for the modification of proteins or large biomolecules .
Mode of Action
The compound interacts with its targets through a process known as bioconjugation . It reacts with thiol groups in proteins, leading to the functionalization and cross-linking of these biomolecules .
Result of Action
The primary result of the action of 4-Maleimidobutyric Acid Hydrazide is the modification of proteins or large biomolecules . This can lead to changes in the structure and function of these molecules, potentially influencing cellular processes where these proteins are involved.
Action Environment
The action of 4-Maleimidobutyric Acid Hydrazide can be influenced by environmental factors such as temperature and pH. It is stable at room temperature and has a low solubility in water . It is also sensitive to moisture . Therefore, it should be stored in a dry, cool environment .
Safety and Hazards
Future Directions
Given the wide practical application and high biological activity of maleimides, research on the synthesis and study of the properties of new types of maleimides seems to be very relevant . The problem of antibiotic resistance is becoming more and more important, and its solution requires systematic painstaking work on the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for the subsequent clinical trials .
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFQKRITGGSIAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692939 |
Source
|
Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
181148-01-6 |
Source
|
Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181148-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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